Ethyl 2-(3-bromo-4-chlorophenyl)acetate
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Overview
Description
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination and Chlorination: : The synthesis of ethyl 2-(3-bromo-4-chlorophenyl)acetate typically begins with the bromination and chlorination of phenylacetic acid derivatives. The bromine and chlorine atoms are introduced into the aromatic ring through electrophilic aromatic substitution reactions.
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Esterification: : The brominated and chlorinated phenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and chlorination processes followed by esterification. These reactions are typically carried out in continuous flow reactors to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : Ethyl 2-(3-bromo-4-chlorophenyl)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
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Reduction Reactions: : The compound can be reduced to form various derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Oxidation Reactions: : Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Products include various substituted phenylacetic acid esters.
Reduction: Reduced products may include alcohols or amines.
Oxidation: Oxidized products often include carboxylic acids or ketones.
Scientific Research Applications
Chemistry
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs or bioactive molecules.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it suitable for various applications.
Mechanism of Action
The mechanism by which ethyl 2-(3-bromo-4-chlorophenyl)acetate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the compound is converted to less oxidized forms, while in oxidation reactions, it is converted to more oxidized forms.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromo-3-chlorophenyl)acetate: Similar in structure but with different positions of bromine and chlorine atoms.
Ethyl 2-(3-bromo-4-fluorophenyl)acetate: Contains a fluorine atom instead of chlorine.
Ethyl 2-(3-chloro-4-bromophenyl)acetate: Similar structure with reversed positions of bromine and chlorine.
Uniqueness
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.
Biological Activity
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
This compound is a halogenated phenylacetate derivative that can be synthesized through various methods involving the reaction of bromo- and chloro-substituted phenols with ethyl acetate. The presence of halogen atoms is significant as it often influences the biological activity of organic compounds.
Antitumor Activity
Research indicates that derivatives of halogenated phenylacetates, including this compound, exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that these compounds can inhibit tumor growth through multiple mechanisms:
- Cell Cycle Arrest: Some derivatives have been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction: this compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Kinases:
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Antioxidant Properties:
- The compound has also been assessed for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to cancer development. This compound has demonstrated promising antioxidant activity, which could contribute to its overall anticancer effects .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the anticancer properties of this compound:
- Study on Glioblastoma Cells: A study involving glioblastoma cell lines reported that similar compounds with halogen substitutions inhibited cell growth significantly while showing lower toxicity towards non-cancerous cells .
- Cytotoxicity Assays: Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting its potential for targeted cancer therapy.
Data Summary
The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJAKMYVOFKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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